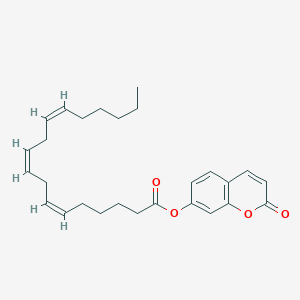

7-Hydroxycoumarinyl-γ-Linolenat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Hydroxycoumarinyl-γDiese Verbindung ist bekannt für ihre Rolle als fluorogenes Substrat für die zytosolische Phospholipase A2 (cPLA2), ein Enzym, das an der Hydrolyse von Phospholipiden beteiligt ist . Die Hydrolyse von 7-Hydroxycoumarinyl-γ-Linolenat durch cPLA2 führt zur Freisetzung der fluoreszierenden Verbindung 7-Hydroxycoumarin, die spektrophotometrisch verfolgt werden kann .

Wissenschaftliche Forschungsanwendungen

7-Hydroxycoumarinyl-γ-Linolenat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Biochemie und Molekularbiologie :

Enzymaktivitätsassays: Es wird als fluorogenes Substrat verwendet, um die Aktivität der zytosolischen Phospholipase A2 (cPLA2) zu überwachen. Die Freisetzung von 7-Hydroxycoumarin bei der Hydrolyse liefert ein messbares Fluoreszenzsignal.

Studien zum Lipidstoffwechsel: Die Verbindung wird verwendet, um den Stoffwechsel von Phospholipiden und die Rolle von Phospholipase-Enzymen in verschiedenen biologischen Prozessen zu untersuchen.

Arzneimittelentwicklung: Es kann im Screening von potenziellen Inhibitoren oder Aktivatoren von cPLA2 verwendet werden, die therapeutische Auswirkungen auf Krankheiten haben könnten, die Entzündungen und den Lipidstoffwechsel betreffen.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Hydrolyse durch die zytosolische Phospholipase A2 (cPLA2). Das Enzym erkennt die Esterbindung zwischen 7-Hydroxycoumarin und γ-Linolensäure und katalysiert ihre Spaltung . Diese Reaktion setzt 7-Hydroxycoumarin frei, das bei Anregung Fluoreszenz emittiert und so die Überwachung der Enzymaktivität ermöglicht. Das molekulare Ziel dieser Verbindung ist cPLA2, und der beteiligte Weg ist die Hydrolyse von Phospholipiden.

Wirkmechanismus

Target of Action

The primary target of 7-Hydroxycoumarinyl-gamma-linolenate is cytosolic phospholipase A2 (cPLA2) . This enzyme plays a crucial role in the metabolism of phospholipids, leading to the release of arachidonic acid, a precursor for various bioactive lipid mediators.

Mode of Action

7-Hydroxycoumarinyl-gamma-linolenate interacts with cPLA2 as a fluorogenic substrate . When cPLA2 acts on this compound, it results in the release of the fluorescent compound 7-hydroxycoumarin . This fluorescence can be monitored spectrophotometrically, providing a measure of the enzymatic activity of cPLA2 .

Biochemical Pathways

The action of 7-Hydroxycoumarinyl-gamma-linolenate primarily affects the phospholipid metabolism pathway . By acting as a substrate for cPLA2, it influences the production of arachidonic acid and subsequent bioactive lipid mediators. These mediators play key roles in various physiological processes, including inflammation and cell signaling.

Result of Action

The hydrolysis of 7-Hydroxycoumarinyl-gamma-linolenate by cPLA2 results in the release of the fluorescent compound 7-hydroxycoumarin . This fluorescence can be used as a measure of cPLA2 activity, providing insights into the status of phospholipid metabolism and related physiological processes.

Biochemische Analyse

Biochemical Properties

7-Hydroxycoumarinyl-gamma-linolenate interacts with the enzyme cPLA2 . The nature of this interaction involves the hydrolysis of 7-Hydroxycoumarinyl-gamma-linolenate by cPLA2, which results in the release of the fluorescent compound 7-hydroxycoumarin . This process can be monitored spectrophotometrically .

Cellular Effects

The cellular effects of 7-Hydroxycoumarinyl-gamma-linolenate are primarily observed through its interaction with cPLA2

Molecular Mechanism

The molecular mechanism of 7-Hydroxycoumarinyl-gamma-linolenate involves its role as a substrate for cPLA2 . The hydrolysis of this compound by cPLA2 leads to the release of 7-hydroxycoumarin . This process can be monitored spectrophotometrically, providing a measure of the enzymatic activity of cPLA2 .

Metabolic Pathways

7-Hydroxycoumarinyl-gamma-linolenate is involved in the metabolic pathway of cPLA2

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-Hydroxycoumarinyl-γ-Linolenat beinhaltet die Veresterung von 7-Hydroxycoumarin mit γ-Linolensäure. Die Reaktion verwendet typischerweise N,N'-Dicyclohexylcarbodiimid (DCC) und 4-Dimethylaminopyridin (DMAP) als Katalysatoren in einem Lösungsmittel wie Dichlormethan . Die Reaktionsbedingungen sind wie folgt:

- Lösen Sie 7-Hydroxycoumarin und γ-Linolensäure in Dichlormethan.

- Geben Sie DCC und DMAP zur Reaktionsmischung hinzu.

- Rühren Sie die Reaktionsmischung mehrere Stunden bei Raumtemperatur.

- Filtern Sie die Reaktionsmischung, um das Dicyclohexylharnstoff-Nebenprodukt zu entfernen.

- Reinigen Sie das Produkt durch Säulenchromatographie.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht gut dokumentiert sind, würden die allgemeinen Prinzipien der Veresterung und Reinigung gelten. Die Skalierung der Reaktion würde die Optimierung der Reaktionsbedingungen und Reinigungsschritte beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-Hydroxycoumarinyl-γ-Linolenat wird hauptsächlich einer Hydrolyse unterzogen, wenn es von Phospholipase-Enzymen beeinflusst wird. Diese Hydrolysereaktion führt zur Freisetzung von 7-Hydroxycoumarin und γ-Linolensäure .

Häufige Reagenzien und Bedingungen

Hauptprodukte

7-Hydroxycoumarin: Eine fluoreszierende Verbindung, die spektrophotometrisch verfolgt werden kann.

γ-Linolensäure: Eine mehrfach ungesättigte Fettsäure mit verschiedenen biologischen Funktionen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

7-Hydroxycoumarinyl-Arachidonat: Ein weiteres fluorogenes Substrat für cPLA2, bei dem Arachidonsäure mit 7-Hydroxycoumarin verestert ist.

7-Hydroxycoumarinyl-Palmitat: Eine ähnliche Verbindung, bei der Palmitinsäure mit 7-Hydroxycoumarin verestert ist.

Einzigartigkeit

7-Hydroxycoumarinyl-γ-Linolenat ist aufgrund des Vorhandenseins von γ-Linolensäure, einer mehrfach ungesättigten Fettsäure mit entzündungshemmenden Eigenschaften, einzigartig. Dies macht es besonders nützlich für die Untersuchung der Rolle von cPLA2 bei Entzündungen und dem Lipidstoffwechsel. Darüber hinaus bieten die Fluoreszenzeigenschaften von 7-Hydroxycoumarin eine bequeme und empfindliche Methode zur Überwachung der Enzymaktivität in Echtzeit.

Eigenschaften

CAS-Nummer |

161180-12-7 |

|---|---|

Molekularformel |

C27H34O4 |

Molekulargewicht |

422.6 g/mol |

IUPAC-Name |

(2-oxochromen-7-yl) octadeca-6,9,12-trienoate |

InChI |

InChI=1S/C27H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(28)30-24-20-18-23-19-21-27(29)31-25(23)22-24/h6-7,9-10,12-13,18-22H,2-5,8,11,14-17H2,1H3 |

InChI-Schlüssel |

LPIXSKJJCANUQD-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Isomerische SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Kanonische SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Aussehen |

Assay:≥98%A solution in ethanol |

Synonyme |

Umbelliferyl-γ-Linolenate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B595654.png)